Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-25-19(24)13-5-8-15(9-6-13)22-18(23)4-3-11-26-17-10-7-14(20)12-16(17)21/h5-10,12H,2-4,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYDSLQOEMRIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the amide bond: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoic acid.
Reduction: Ethyl 4-{[4-(2,4-dichlorophenoxy)butyl]amino}benzoate.
Substitution: Products depend on the nucleophile used, such as 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate derivatives.
Scientific Research Applications
Scientific Research Applications
- Antimicrobial Activity
-
Anti-inflammatory Effects
- Research indicates that this compound may possess anti-inflammatory properties. In cellular models, it has been observed to reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed:
- Method : Disk diffusion method was employed to assess the antibacterial activity.
- Results : The compound demonstrated effective inhibition zones against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled laboratory setting:
- Method : Human leukocyte cultures were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production was observed, indicating its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines:
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[4-(2,4-dichlorophenoxy)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a butanoyl group.
Ethyl 4-{[4-(2,4-dichlorophenoxy)propionyl]amino}benzoate: Similar structure but with a propionyl group instead of a butanoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C21H23Cl2N2O3
- Molecular Weight : 456.33 g/mol
The compound features a dichlorophenoxy group, which is known for its biological activity, particularly in herbicides and pharmaceuticals.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, modulating physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings highlight the compound's potential utility in treating bacterial infections.
Case Studies
- Study on Anticancer Properties : A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Research on Inflammatory Response : Another study explored the anti-inflammatory effects of this compound in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating a possible role in managing inflammatory diseases.
Toxicological Assessment
Toxicological studies are critical for understanding the safety profile of this compound. In animal models, acute toxicity tests showed that the compound has a relatively low toxicity profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate, and what reaction conditions are typically employed?
The synthesis typically involves coupling 4-(2,4-dichlorophenoxy)butanoic acid derivatives with ethyl 4-aminobenzoate. A common method includes refluxing the acid chloride of 4-(2,4-dichlorophenoxy)butanoic acid with ethyl 4-aminobenzoate in ethanol, using glacial acetic acid as a catalyst . Alternative routes may employ coupling reagents like DCC or HOBt for amide bond formation. Solvent choice (e.g., ethanol, DMF) and temperature (reflux at ~80°C) are critical for optimizing yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To identify aromatic protons (δ 7.2–8.0 ppm), ester carbonyl (δ ~165 ppm), and amide NH (δ ~8.5 ppm) .
- IR spectroscopy : Confirmation of ester (C=O at ~1720 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) groups .
- Thin-layer chromatography (TLC) : For monitoring reaction progress and purity assessment using silica gel plates .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Antitumor activity can be assessed via MTT assays using cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls like cisplatin. Solubility in DMSO or ethanol should be optimized, and cytotoxicity controls (e.g., untreated cells) are mandatory .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during amide bond formation?
Low coupling efficiency can be addressed by:
- Using HATU or EDCI as coupling agents instead of traditional acid catalysts, improving activation of the carboxylic acid moiety .
- Solvent screening (e.g., DMF for better solubility of intermediates) .
- Temperature modulation (e.g., 0–5°C for acid chloride formation, followed by room-temperature coupling) .
Q. What strategies resolve contradictions in 1H NMR spectral data caused by overlapping signals?
- 2D NMR (COSY, HSQC) : To assign protons in crowded aromatic regions (e.g., distinguishing dichlorophenoxy and benzoate ring signals) .
- Deuterated solvents : DMSO-d₆ can sharpen broad NH peaks .
- Variable-temperature NMR : To reduce rotational isomerism effects in the amide bond .
Q. How can the crystal structure of this compound be determined, and what conformational insights does it provide?
Single-crystal X-ray diffraction is the gold standard. Crystallization is achieved via slow evaporation in ethanol/water mixtures. The structure reveals bond angles (e.g., C–O–C in the phenoxy group) and intermolecular interactions (e.g., hydrogen bonding between amide NH and ester carbonyl) .
Q. How should discrepancies between theoretical and observed molecular ion peaks in mass spectrometry be addressed?
- Isotopic pattern analysis : The compound contains two chlorine atoms, leading to a characteristic M+2/M+4 pattern .
- High-resolution MS (HRMS) : To distinguish between decomposition products (e.g., loss of ethyl ester) and the parent ion .
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, lab coats, and fume hoods are mandatory due to potential toxicity of chlorinated phenoxy derivatives .
- Waste disposal : Follow EPA guidelines for halogenated organic waste .
Methodological Challenges and Contradictions
Q. How do reaction conditions vary between small-scale synthesis and scaled-up production?
Small-scale synthesis (e.g., 1 mmol) often uses ethanol reflux, while scaled-up reactions may require toluene for easier solvent removal. Pilot studies should assess exothermicity during acid chloride formation .
Q. Why might biological activity data conflict across studies, and how can this be mitigated?
Variations in cell line sensitivity, solvent choice (DMSO vs. ethanol), and impurity profiles (e.g., unreacted starting materials) can cause discrepancies. Purity must be confirmed via HPLC (>95%) before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
